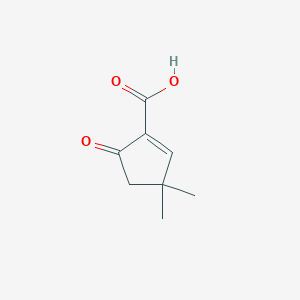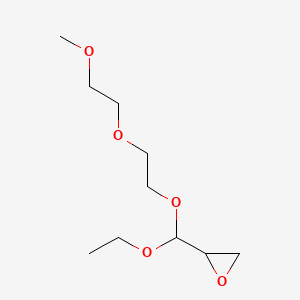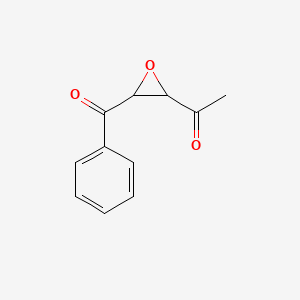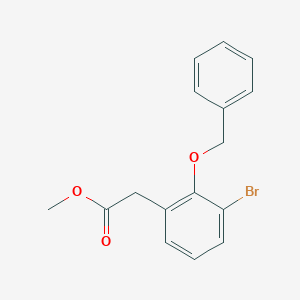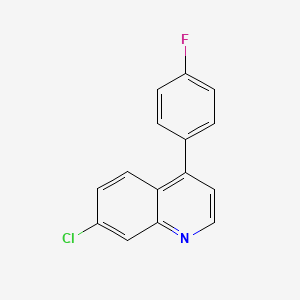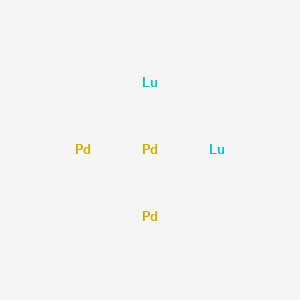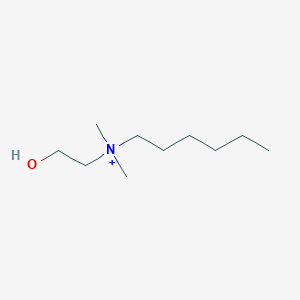
Hexyl-(2-hydroxyethyl)-dimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethylhexyldimethylammonium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and household applications due to its ability to reduce surface tension and act as an antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyethylhexyldimethylammonium can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of hexylamine with ethylene oxide to form 2-hydroxyethylhexylamine. This intermediate is then reacted with dimethyl sulfate or methyl chloride under controlled conditions to yield 2-Hydroxyethylhexyldimethylammonium.
Reaction Conditions:
Temperature: The reaction is typically carried out at elevated temperatures ranging from 50°C to 100°C.
Solvent: Common solvents used include water or alcohols such as methanol or ethanol.
Catalyst: A base such as sodium hydroxide or potassium hydroxide is often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxyethylhexyldimethylammonium is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of hexylamine and ethylene oxide.
Reaction Control: Maintaining precise temperature and pressure conditions.
Purification: The final product is purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethylhexyldimethylammonium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides (chloride, bromide) or hydroxides are commonly used.
Major Products
Oxidation Products: Corresponding oxides and alcohols.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted ammonium compounds.
Scientific Research Applications
2-Hydroxyethylhexyldimethylammonium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as an antimicrobial agent in biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, fabric softeners, and disinfectants.
Mechanism of Action
The mechanism of action of 2-Hydroxyethylhexyldimethylammonium primarily involves its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic Acid: A surfactant with strong detergent properties.
Uniqueness
2-Hydroxyethylhexyldimethylammonium is unique due to its specific combination of hydrophilic and hydrophobic properties, making it highly effective in reducing surface tension and acting as an antimicrobial agent. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
271776-29-5 |
|---|---|
Molecular Formula |
C10H24NO+ |
Molecular Weight |
174.30 g/mol |
IUPAC Name |
hexyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C10H24NO/c1-4-5-6-7-8-11(2,3)9-10-12/h12H,4-10H2,1-3H3/q+1 |
InChI Key |
FJTYSASBQZCIOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+](C)(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


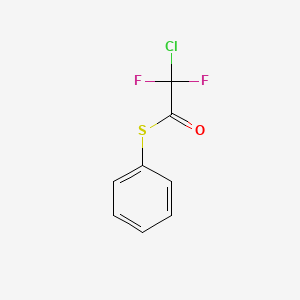
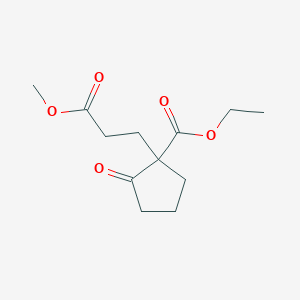
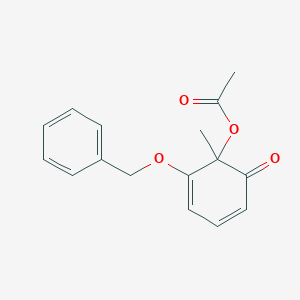
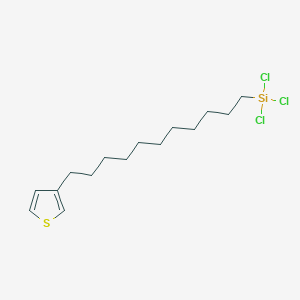
![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
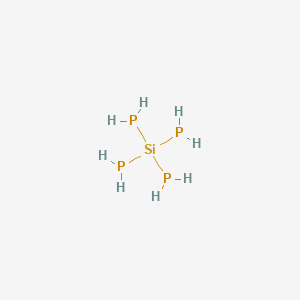
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)
